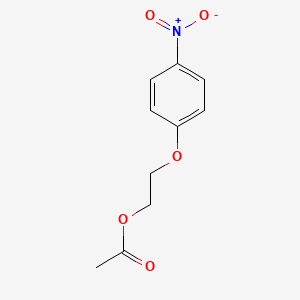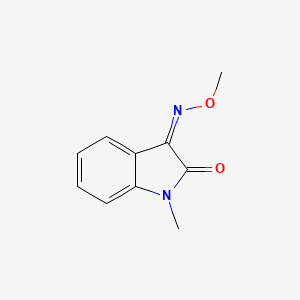![molecular formula C13H11NO B12008369 3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one CAS No. 59614-96-9](/img/structure/B12008369.png)
3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydronaphtho[1,8-bc]azepin-2(1H)-one is a heterocyclic compound that features a fused ring system combining naphthalene and azepine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with azepine precursors under controlled conditions. For instance, the reaction may involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, high-pressure reactions, and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydronaphtho[1,8-bc]azepin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
Scientific Research Applications
3,4-Dihydronaphtho[1,8-bc]azepin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Naphthoquinones: Compounds with similar naphthalene-based structures but different functional groups.
Azepines: Compounds with similar azepine rings but lacking the fused naphthalene structure.
Dihydroazepines: Compounds with similar dihydroazepine rings but different substituents.
Uniqueness
3,4-Dihydronaphtho[1,8-bc]azepin-2(1H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
59614-96-9 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
10-azatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-one |
InChI |
InChI=1S/C13H11NO/c15-12-8-7-10-4-1-3-9-5-2-6-11(14-12)13(9)10/h1-6H,7-8H2,(H,14,15) |
InChI Key |
LEKVQZIPZIJLRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=CC=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)


![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![3-[(3-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B12008362.png)

![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)
